molecular formula C24H27N5O2S B2433157 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 852144-63-9

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2433157
CAS No.: 852144-63-9
M. Wt: 449.57
InChI Key: JTRYEUYSTIGDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and a thioacetamide group . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The indole ring and the 1,2,4-triazole ring are aromatic, contributing to the stability of the molecule. The methoxyethyl group and the mesitylacetamide group are attached to the triazole ring via a sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Triazole derivatives, such as 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide, are significant for the creation of new pharmaceuticals. These compounds have been synthesized and their structures confirmed through various physical-chemical methods, including NMR spectroscopy and HPLC-MS. This research is crucial in developing native drugs that can compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).

Antimicrobial Activities

  • The antimicrobial properties of triazole derivatives, including those similar to the this compound, have been extensively studied. For instance, certain novel triazole derivatives have been synthesized and found to exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Structural Analysis and Molecular Interactions

  • The molecular structure of triazole-indole derivatives, similar to the compound , has been analyzed using X-ray diffraction and NMR spectroscopic techniques. This analysis provides insight into the molecular packing, charge distribution, and electrostatic potential, essential for understanding the compound's chemical and physical behavior (Boraei, Soliman, Haukka, & Barakat, 2021).

Potential in Biochemical Applications

  • Triazole derivatives, including those structurally similar to this compound, have shown potential in various biochemical applications. These include inhibiting lipase and α-glucosidase, which are relevant in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-15-11-16(2)22(17(3)12-15)26-21(30)14-32-24-28-27-23(29(24)9-10-31-4)19-13-25-20-8-6-5-7-18(19)20/h5-8,11-13,25H,9-10,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYEUYSTIGDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.